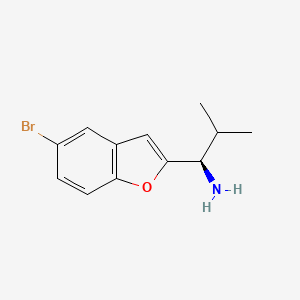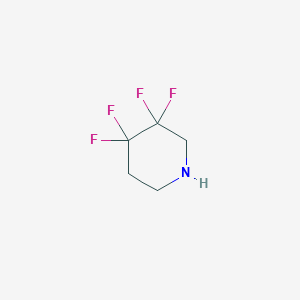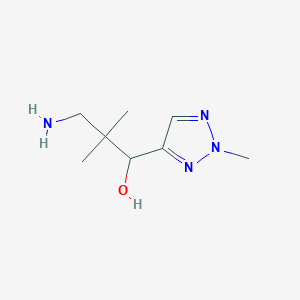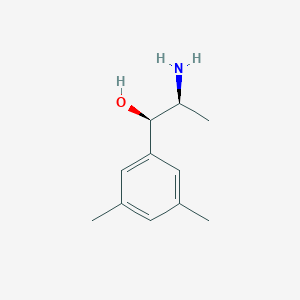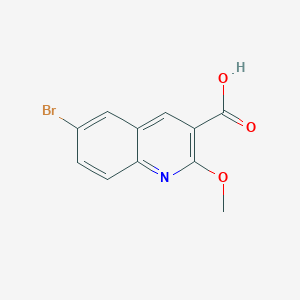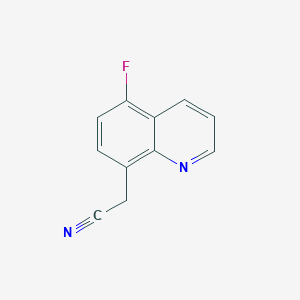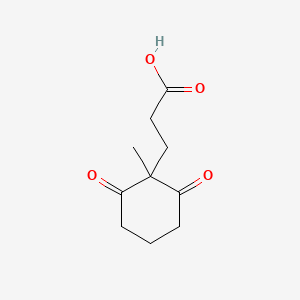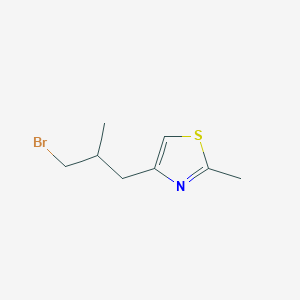
4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole is an organic compound that features a thiazole ring substituted with a bromoalkyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole typically involves the reaction of 2-methyl-1,3-thiazole with 3-bromo-2-methylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include dehalogenated thiazoles or modified thiazole rings.
科学研究应用
4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and thiazole ring are key functional groups that contribute to its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
2-Bromo-2-methylpropane: A simple alkyl bromide with similar reactivity but lacking the thiazole ring.
4-(3-Bromo-2-methylpropyl)morpholine: Contains a morpholine ring instead of a thiazole ring, leading to different chemical and biological properties.
3-Bromo-2-methylpropene: An alkene with a similar bromoalkyl group but different reactivity due to the presence of a double bond.
Uniqueness
4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole is unique due to the presence of both a thiazole ring and a bromoalkyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C8H12BrNS |
|---|---|
分子量 |
234.16 g/mol |
IUPAC 名称 |
4-(3-bromo-2-methylpropyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H12BrNS/c1-6(4-9)3-8-5-11-7(2)10-8/h5-6H,3-4H2,1-2H3 |
InChI 键 |
JISIDWHENQYGNE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CS1)CC(C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-([1-(Chloromethyl)cyclopropyl]methyl)oxane](/img/structure/B13160171.png)

amine](/img/structure/B13160187.png)

